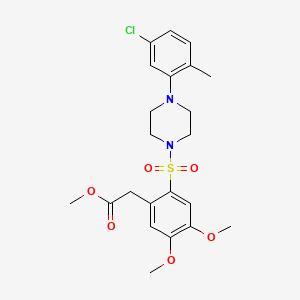

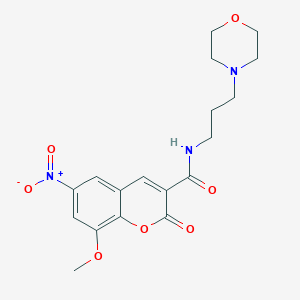

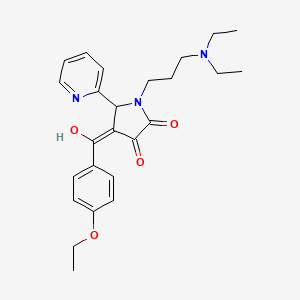

![molecular formula C21H32O6 B2403828 [(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate CAS No. 1623153-14-9](/img/structure/B2403828.png)

[(5R,5As,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate

Overview

Description

Isonanangenine B is a drimane sesquiterpene lactone that has been found in Aspergillus. It decreases survivin mRNA expression in a reporter assay when used at concentrations of 13.6, 18.42, and 26.31 µM. Isonanagenine B (18.42 µM) inhibits STAT3 and NF-κB binding to the survivin promoter in chromatin immunoprecipitation (ChIP) assays. It also induces apoptosis in COLO 320DM cells.

Scientific Research Applications

Antimicrobial Activity : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, a study by Sanjeeva et al. (2021) focused on the design, synthesis, and antimicrobial activity studies of benzofuran-oxadiazole hybrids (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Chemoselective Synthesis : Firoozi et al. (2018) explored the oxidation of certain derivatives to synthesize benzofuran compounds, highlighting the chemoselective synthesis process (Firoozi, Roshan, & Mohammadizadeh, 2018).

Integration with Other Moieties for Pharmaceutical Applications : Integration with other chemical moieties like quinoline and pyrazole has been studied to enhance the pharmaceutical potential of benzofuran derivatives. For instance, a study by Idrees et al. (2020) synthesized derivatives integrated with quinoline, pyrazole, and benzofuran moieties, and evaluated their antimicrobial properties (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Pharmacological Activities : Benzofurans have shown a wide range of pharmacological activities, including antifungal, antibacterial, antitumor, antimalarial, and antioxidant activity, as highlighted in a study by Budhwani et al. (2017) (Budhwani, Sharma, & Kalyane, 2017).

Vasorelaxant Agents : Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and evaluated as vasorelaxant agents, as discussed in a study by Hassan et al. (2014) (Hassan, Rahman, Saleh, & Jaleel, 2014).

Mechanism of Action

Target of Action

Isonanangenine B primarily targets STAT3 and NF-κB . These are transcription factors that play crucial roles in cell survival, proliferation, and differentiation. Specifically, Isonanangenine B inhibits the binding of STAT3 and NF-κB to the survivin promoter .

Mode of Action

Isonanangenine B interacts with its targets by decreasing survivin mRNA expression . It does this by inhibiting the binding of STAT3 and NF-κB to the survivin promoter . This interaction occurs at concentrations of 13.6, 18.42, and 26.31 µM .

Biochemical Pathways

It is known that the compound’s interaction with stat3 and nf-κb can influence various cellular processes, including cell survival and proliferation .

Result of Action

The molecular and cellular effects of Isonanangenine B’s action include a decrease in survivin mRNA expression . This can lead to reduced cell survival and proliferation, particularly in certain tumor cell lines .

properties

IUPAC Name |

[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPFOWNSHXWLAY-NFWXSOHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

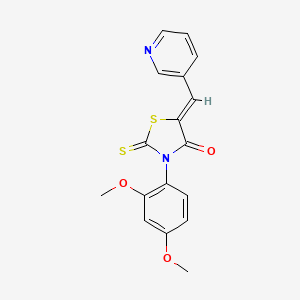

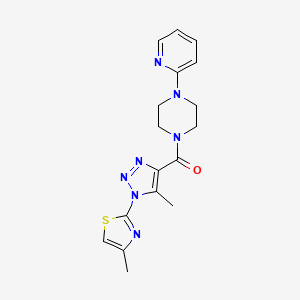

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

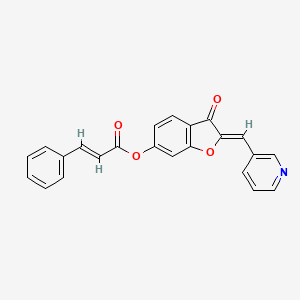

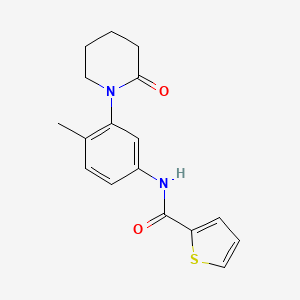

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

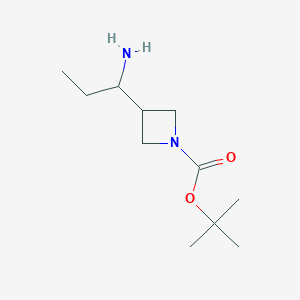

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)

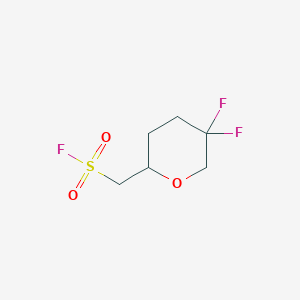

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)